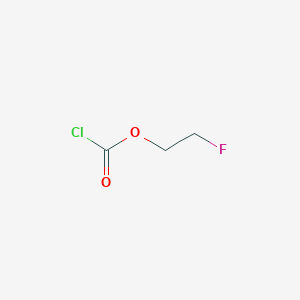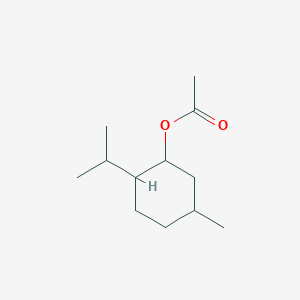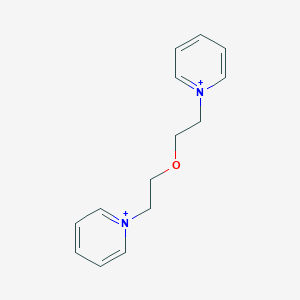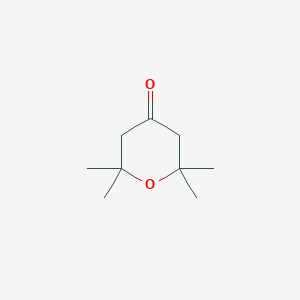
2,2,6,6-Tetramethyloxan-4-one
描述
The compound 2,2,6,6-Tetramethyloxan-4-one is not directly mentioned in the provided papers. However, the papers do discuss various related organic compounds, which include synthesis and reactions of cyclic and acyclic tetraoxo compounds and their derivatives. For instance, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene is described, which, while not the same, shares some structural similarities such as the presence of a cyclic structure and multiple substituents on the ring .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents. For example, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene is achieved through the reaction of 1,4-dilithiotetrapheynylbutadiene with 1,2-dichlorotetramethyldisilane . Similarly, the synthesis of 2-silylethynyl-substituted 2,4,4,6-tetramethyl-1,3-dioxanes is conducted by reacting 2,4,4,6-tetramethyl-1,3-dioxanium perchlorate with lotsich reagents . These methods demonstrate the complexity and specificity required in the synthesis of such organic compounds.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed using techniques such as NMR and X-ray diffraction analysis. For instance, the chair conformation of the 1,3-dioxane ring in the synthesized 2-silylethynyl-substituted 2,4,4,6-tetramethyl-1,3-dioxanes was established using these methods . Structural features of synthesized 1,3,4,6-tetraoxo compounds are also discussed based on IR, NMR, and XRD data .
Chemical Reactions Analysis
The reactivity of these compounds varies, with some being reluctant to react with certain reagents while others readily undergo reactions. For example, the synthesized 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene shows reluctance to react with singlet oxygen but its Si-Si bond is readily oxidized . Another compound, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, reacts with alcohols and ketoximes to form various heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural features and reactivity. For instance, the lack of reactivity with singlet oxygen suggests a certain stability in the synthesized disila compound . The iodine-catalyzed one-pot synthesis of tetraoxanes and their antimalarial activity indicates a potential for pharmaceutical applications, with some compounds showing promising results without toxicity against vero cells .
科研应用
Energy Storage and Conversion
Redox-Active Materials for Batteries : A combination of 2,2,6,6-tetramethylpiperidinyl-N-oxyl and phenazine has been developed as a redox-active material for redox-flow battery applications. This material facilitates the utilization of aqueous electrolytes in batteries, demonstrating a redox voltage of 1.2 V, synthesized from cost-efficient materials, and showing potential for energy storage applications (Winsberg et al., 2016).
Li-Ion Cell Enhancements : The stable radical, TEMPO (2,2,6,6-tetramethylpiperidinyl-oxide), has been shown to be a stable redox shuttle in Li-ion cells, improving overcharge protection and highlighting its application in enhancing battery safety and efficiency (Buhrmester et al., 2006).
Material Science and Polymer Chemistry
High-Density Charge Storage : Redox polymer layers incorporating TEMPO groups exhibit adsorbate-like electrochemical behaviors, indicating their potential for high-density charge storage applications. This development underscores the versatility of TEMPO derivatives in creating efficient energy storage materials (Oyaizu et al., 2008).
Polyethylene Crosslinking : TEMPO derivatives have been used for scorch suppression, cure control, and functionalization in peroxide crosslinking of polyethylene, demonstrating their utility in polymer modification and enhancement processes (Chaudhary et al., 2007).
Electrochemistry and Organic Synthesis
All-Organic Redox Cells : Novel all-organic redox cells employing 4-Oxo TEMPO as a catholyte and camphorquinone as an anolyte have been developed, showcasing the application of TEMPO derivatives in creating efficient and environmentally friendly energy storage devices (Park et al., 2015).
Electrooxidation Processes : TEMPO-mediated electrooxidation of primary and secondary alcohols in a microfluidic electrolytic cell has been optimized, illustrating the broad applicability of TEMPO derivatives in facilitating organic synthesis processes (Hill-Cousins et al., 2012).
Environmental and Green Chemistry
Green Solvent Applications : Studies on the solvation power of green solvents like 2,2,5,5-tetramethyloxolane demonstrate their potential to replace hazardous solvents in chemical processes, promoting cleaner production and sustainable practices in the chemical industry (Byrne et al., 2019).
Safety And Hazards
The safety data sheet for 2,2,6,6-Tetramethyloxan-4-one suggests that it should be used only outdoors or in a well-ventilated area. It’s recommended to avoid breathing vapours and to wear protective gloves, clothing, and eye/face protection . It’s not identified as a PBT/vPvB substance .
Relevant Papers One relevant paper discusses the continuous-flow synthesis of N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), a compound related to 2,2,6,6-Tetramethyloxan-4-one . The paper reports an efficient continuous-flow process for the synthesis of DTMPA, which could potentially be adapted for the synthesis of 2,2,6,6-Tetramethyloxan-4-one .
性质
IUPAC Name |
2,2,6,6-tetramethyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)5-7(10)6-9(3,4)11-8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGFHTGYPKWWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(O1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473994 | |
| Record name | 2,2,6,6-Tetramethyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyloxan-4-one | |
CAS RN |
1197-66-6 | |
| Record name | 2,2,6,6-Tetramethyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethyloxan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



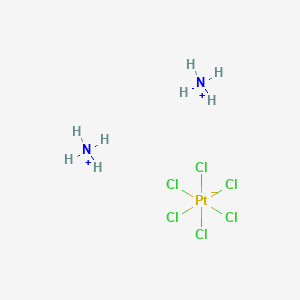
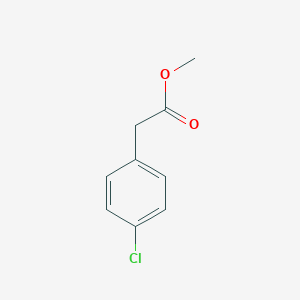



![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
